(4-Methylphenyl) 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl) 2-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a 4-methylphenyl group attached to a 2-chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl) 2-chlorobenzoate can be achieved through several methods. One common approach involves the esterification of 2-chlorobenzoic acid with 4-methylphenol in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of a continuous flow reactor, which allows for better control over reaction parameters and higher yields. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl) 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-chlorobenzoic acid, while reduction can produce 2-chlorobenzyl alcohol .
Scientific Research Applications
(4-Methylphenyl) 2-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (4-Methylphenyl) 2-chlorobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological molecules. The compound may also act as an inhibitor of certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl) 2-chlorobenzoate
- (4-Chlorophenyl) 2-chlorobenzoate
- (4-Methylphenyl) 4-chlorobenzoate
Uniqueness
(4-Methylphenyl) 2-chlorobenzoate is unique due to the presence of both a methyl group and a chlorine atom, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
6280-48-4 |
---|---|
Molecular Formula |
C14H11ClO2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
(4-methylphenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C14H11ClO2/c1-10-6-8-11(9-7-10)17-14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 |
InChI Key |
XLJNELFCIDKGTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.